![molecular formula C11H15N3O B2840241 N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamide CAS No. 2224468-45-3](/img/structure/B2840241.png)
N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamide: is an organic compound characterized by the presence of a pyrimidine ring substituted with a tert-butyl group at the second position and a prop-2-enamide group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Prop-2-enamide Group: The final step involves the reaction of the pyrimidine derivative with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamide can undergo oxidation reactions, particularly at the prop-2-enamide group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the prop-2-enamide group, resulting in the formation of reduced amides or pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced amides, dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Tert-butylpyrimidin-5-yl)acetamide
- N-(2-Tert-butylpyrimidin-5-yl)benzamide
- N-(2-Tert-butylpyrimidin-5-yl)butyramide
Uniqueness
N-(2-Tert-butylpyrimidin-5-yl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-9(15)14-8-6-12-10(13-7-8)11(2,3)4/h5-7H,1H2,2-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIENTICOHMSILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.